5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine
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Overview
Description
The compound "5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine" belongs to a class of chemicals that are rich in nitrogen-containing heterocycles, such as imidazole and triazole rings. These structures are common in a variety of biologically active compounds and materials due to their unique chemical properties and potential for various applications in chemistry and pharmacology.
Synthesis Analysis
Synthesis of compounds similar to the mentioned molecule often involves multi-step reactions, starting with the construction of the core heterocyclic structure followed by various functionalization steps. For instance, Rajkumar et al. (2014) demonstrated a synthesis approach for imidazole-ethyl-piperazine derivatives, emphasizing the importance of catalysts in enhancing reaction efficiency for creating complex molecules with high precision (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Molecular Structure Analysis
Crystal structure studies provide insights into the molecular geometry, bonding, and potential interactions within molecules and between them in the solid state. Thimmegowda et al. (2009) highlighted the significance of X-ray crystallography in determining the spatial arrangement of atoms within a compound, which is crucial for understanding its reactivity and interaction with biological targets (N. R. Thimmegowda et al., 2009).
Chemical Reactions and Properties
Compounds with imidazole and triazole rings can undergo various chemical reactions, including nucleophilic substitution, cycloadditions, and more. The functional groups present in these molecules dictate their reactivity and the types of chemical transformations they can participate in. For example, Sutherland et al. (1973) discussed the condensation reactions of triazole derivatives, highlighting the versatility of these compounds in synthetic chemistry (D. R. Sutherland, G. Tennant, & Robert J. S. Vevers, 1973).
Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds involves condensation reactions of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate, leading to the formation of triazolopyrimidines. This process represents a type of Dimroth rearrangement (Sutherland, Tennant, & Vevers, 1973).
- Another study described the synthesis of Schiff and Mannich Bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, indicating a method for creating related compounds (Bekircan & Bektaş, 2008).
Biological Applications and Evaluation
- Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and evaluated for their antimicrobial properties, showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
- A study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors revealed their anti-cancer properties and molecular docking studies, indicating their potential in cancer treatment (Karayel, 2021).
Future Directions
The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .
properties
IUPAC Name |
5-ethyl-4-[3-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8/c1-4-15-10-21-14(2)22-18(15)27-8-5-6-16(11-27)19-24-23-17(25(19)3)12-26-9-7-20-13-26/h7,9-10,13,16H,4-6,8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXOCXIMEUVMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCCC(C2)C3=NN=C(N3C)CN4C=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine |
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